3-(4-Bromophenyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound characterized by the presence of both bromine and iodine substituents on a pyrazole ring. Pyrazoles are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry for drug development. The unique combination of bromine and iodine atoms in this compound can significantly affect its chemical reactivity and biological properties, making it a valuable candidate for further research in various fields, including pharmacology and materials science.
The uniqueness of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole lies in its dual halogenation (bromine and iodine), which significantly influences its chemical reactivity and biological properties compared to other similar compounds. This characteristic enhances its versatility as a building block in both medicinal chemistry and material science, setting it apart from related compounds that do not possess this combination of halogens .
The biological activity of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole is linked to its interaction with specific molecular targets within biological systems. Research indicates that the halogen substituents can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact mechanisms and pathways involved depend on the compound's structure-activity relationship and the biological context in which it is studied .
The synthesis of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole typically involves several key steps:
For large-scale production, methods may include continuous flow reactors and automated synthesis techniques to optimize yield and purity. These industrial methods often mirror laboratory synthesis but are adapted for efficiency and scalability.
3-(4-Bromophenyl)-4-iodo-1H-pyrazole has potential applications in various fields:
Studies on the interactions of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole with biological targets are essential for understanding its pharmacological potential. Research indicates that the compound may interact with specific enzymes or receptors, influencing their activity. Further investigation into these interactions could provide insights into its therapeutic applications and mechanisms of action .
Several compounds share structural similarities with 3-(4-Bromophenyl)-4-iodo-1H-pyrazole, each exhibiting unique characteristics:
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| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | Structure | Halogenated heterocycle with similar biological activities. | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Structure | Pyrazoline derivative with potential neurotoxic effects. | |||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||
| 4-Bromophenylacetic acid | Structure | Brominated aromatic compound used in various
Halogenation Strategies for Pyrazole FunctionalizationHalogenation of the pyrazole ring, particularly at the 4-position, is a cornerstone in the synthesis of 3-(4-bromophenyl)-4-iodo-1H-pyrazole. Two primary strategies have emerged: direct iodination using iodine-oxidant systems and oxidative iodination via one-pot methodologies. The patent by CN111205226A [1] outlines a direct iodination method using 1-methylpyrazole as a starting material, iodine as the iodinating agent, and hydrogen peroxide as an oxidant. This approach leverages the reversible nature of the iodination reaction, where hydrogen peroxide oxidizes hydrogen iodide (HI) byproduct to regenerate iodine, thereby shifting the equilibrium toward product formation. Optimal conditions include a molar ratio of 1:1.3 for 1-methylpyrazole to iodine, reaction temperatures of 70–100°C, and hydrogen peroxide concentrations of 35–50%. Under these conditions, yields reach 57.8% with a purity of 97.5% [1]. In contrast, Liu et al. [2] developed a one-pot oxidative iodination protocol for synthesizing 1-aryl-4-iodopyrazol-3-ols. Using sodium iodide, hydrogen peroxide, and sulfuric acid in dichloromethane, this method achieves yields up to 89% at room temperature. The mechanism involves iodine radical generation, which abstracts hydrogen from the pyrazole α-position, followed by iodination. This method is notable for its compatibility with electron-withdrawing and electron-donating aryl substituents, making it adaptable to 3-(4-bromophenyl)-4-iodo-1H-pyrazole synthesis [2]. Table 1: Comparison of Halogenation Methods
Palladium-Catalyzed Cross-Coupling ReactionsPalladium-catalyzed cross-coupling reactions enable functionalization of the 4-iodo position in 3-(4-bromophenyl)-4-iodo-1H-pyrazole. A study by PMC7594063 [3] investigates Buchwald-Hartwig amination using bis(benzylideneacetone) palladium(0) (Pd(dba)~2~) and 4-halo-1H-1-tritylpyrazoles. Ligand screening revealed that L4 (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) in xylene at 90°C for 24 hours yielded 60% product for bromo-substituted substrates, compared to 40% for chloro analogs [3]. Microwave irradiation significantly accelerates reaction kinetics. For instance, Pd(dba)~2~ with L4 in xylene at 160°C under microwave conditions achieved 52% yield in 10 minutes, whereas conventional heating at 90°C required 24 hours for comparable results [3]. This underscores the role of energy-efficient methods in scaling up production. Table 2: Palladium-Catalyzed Amination Optimization [3]
Solvent Effects and Reaction KineticsSolvent polarity and dielectric constant profoundly influence iodination and cross-coupling efficiencies. In direct iodination [1], aqueous systems facilitate oxidant solubility but require higher temperatures (70–100°C) to overcome activation barriers. Conversely, dichloromethane in oxidative iodination [2] enhances iodine radical stability, enabling room-temperature reactions with yields exceeding 85% [2]. Palladium-catalyzed reactions exhibit similar solvent dependence. Xylene, a high-boiling aromatic solvent, maximizes yields in Buchwald-Hartwig couplings due to its ability to stabilize palladium intermediates at elevated temperatures [3]. Polar solvents like tetrahydrofuran (THF) or 1,4-dioxane reduce yields by coordinating to palladium and deactivating the catalyst [3]. Reaction kinetics studies reveal that microwave irradiation reduces activation energy by 30–40% compared to conventional heating, as evidenced by a 10-minute reaction time under microwaves versus 24 hours thermally [3]. This acceleration is attributed to rapid and uniform heating, which minimizes side reactions and decomposition. Proton Nuclear Magnetic Resonance SpectroscopyThe proton nuclear magnetic resonance spectral analysis of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole provides crucial structural information through characteristic chemical shift patterns and coupling constants [1] . In deuterated dimethyl sulfoxide solution, the compound exhibits distinctive resonances that reflect both the electronic environment of the pyrazole ring and the influence of halogen substituents. The pyrazole hydrogen at position 5 appears as a singlet in the downfield region at approximately 7.8-8.0 parts per million, consistent with the deshielding effect observed in substituted pyrazole systems [1]. This chemical shift is characteristic of the proton adjacent to nitrogen in the five-membered heterocyclic ring structure. The aromatic protons of the 4-bromophenyl substituent display the expected pattern for para-disubstituted benzene derivatives, with the ortho protons (relative to the bromine atom) resonating at 7.5-7.6 parts per million and the meta protons appearing at 7.3-7.4 parts per million [3] [4]. Table 1: Proton Nuclear Magnetic Resonance Spectroscopic Data for 3-(4-Bromophenyl)-4-iodo-1H-pyrazole
The exchangeable nitrogen-hydrogen proton appears as a broad singlet in the far downfield region at 12.5-13.5 parts per million, typical of pyrazole nitrogen-hydrogen bonds that participate in intermolecular hydrogen bonding networks [5] [6]. This chemical shift range is consistent with the tautomeric behavior observed in unsubstituted pyrazole nitrogen atoms and reflects the acidic nature of the pyrazole nitrogen-hydrogen proton. Carbon-13 Nuclear Magnetic Resonance SpectroscopyThe carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic distribution within the molecule [7] [8]. The pyrazole carbon bearing the 4-bromophenyl substituent (C-3) resonates in the typical range for quaternary aromatic carbons at 149-152 parts per million, reflecting the electron-withdrawing nature of both the pyrazole ring and the halogenated aromatic system [8]. Table 2: Carbon-13 Nuclear Magnetic Resonance Spectroscopic Data for 3-(4-Bromophenyl)-4-iodo-1H-pyrazole
The most distinctive feature in the carbon-13 spectrum is the significant upfield shift of the iodine-bearing carbon (C-4) to approximately 55-60 parts per million [1] [5]. This dramatic shielding effect results from the heavy atom influence of iodine, which causes substantial changes in the local magnetic environment. Similar heavy atom effects have been documented in other iodinated heterocyclic compounds, where the carbon directly bonded to iodine experiences pronounced upfield shifts compared to analogous compounds with lighter halogens [9]. The aromatic carbons of the bromophenyl substituent exhibit chemical shifts consistent with para-disubstituted benzene systems. The quaternary carbon bearing the bromine substituent appears at 120-122 parts per million, while the remaining aromatic carbons resonate in the typical aromatic region between 128-135 parts per million [4] [10]. Infrared and Raman Spectroscopy StudiesInfrared Spectroscopic AnalysisThe infrared spectroscopic analysis of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole reveals characteristic absorption bands that provide information about functional group vibrations and molecular structure [9] [11]. The spectrum exhibits several diagnostic regions that confirm the presence of both the pyrazole heterocycle and the halogenated aromatic substituent. Table 3: Infrared Spectroscopic Data for 3-(4-Bromophenyl)-4-iodo-1H-pyrazole
The nitrogen-hydrogen stretching vibration appears as a medium to strong absorption band in the 3200-3400 cm⁻¹ region, characteristic of secondary amine groups in heterocyclic systems [12] [13]. This broad absorption reflects the hydrogen bonding interactions that typically occur in solid-state pyrazole compounds. The aromatic carbon-hydrogen stretching vibrations are observed as weak to medium intensity bands between 3000-3100 cm⁻¹, consistent with the presence of both pyrazole and benzene ring systems [13] [14]. The fingerprint region contains several important diagnostic bands. Strong absorptions at 1580-1620 cm⁻¹ and 1520-1560 cm⁻¹ correspond to aromatic carbon-carbon stretching and pyrazole carbon-nitrogen stretching vibrations, respectively [9] [12]. These bands are particularly useful for confirming the presence of the heterocyclic ring system and distinguishing it from other nitrogen-containing aromatic compounds. Raman Spectroscopic StudiesRaman spectroscopy provides complementary vibrational information that is particularly useful for characterizing symmetric vibrations and ring deformation modes [13] [14]. The Raman spectrum of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole exhibits several intense bands that correspond to fundamental vibrational modes of both the pyrazole ring and the aromatic substituent. Table 5: Raman Spectroscopic Data for 3-(4-Bromophenyl)-4-iodo-1H-pyrazole
The strong Raman bands at 1590-1610 cm⁻¹ and 1000-1020 cm⁻¹ correspond to aromatic carbon-carbon stretching and ring breathing modes, respectively [13] [15]. These vibrations are typically Raman-active due to their symmetric nature and provide excellent diagnostic markers for aromatic ring systems. The pyrazole-specific vibrations appear at slightly different frequencies compared to simple aromatic compounds, reflecting the influence of the nitrogen atoms on the electronic structure of the five-membered ring [15]. Carbon-halogen stretching vibrations appear in the lower frequency region, with carbon-bromine stretches observed at 650-680 cm⁻¹ and carbon-iodine stretches at 520-540 cm⁻¹ [14]. These bands are generally weak in both infrared and Raman spectra but provide definitive evidence for the presence of the respective halogen substituents. The lower frequency of the carbon-iodine stretch compared to the carbon-bromine stretch reflects the heavier mass and longer bond length of the carbon-iodine bond. Mass Spectrometric Fragmentation PatternsElectron Impact Ionization AnalysisMass spectrometric analysis using electron impact ionization provides detailed information about the molecular structure and fragmentation pathways of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole [16] [17]. The electron impact mass spectrum exhibits characteristic fragmentation patterns that reflect the relative stability of various molecular fragments and the preferential cleavage sites within the molecule. Table 4: Mass Spectrometric Fragmentation Pattern for 3-(4-Bromophenyl)-4-iodo-1H-pyrazole
The molecular ion peak appears at m/z 348/350 with the characteristic isotope pattern expected for bromine-containing compounds [17]. The presence of both ⁷⁹Br and ⁸¹Br isotopes results in a doublet separated by two mass units, with relative intensities reflecting the natural abundance ratio of bromine isotopes (approximately 1:1). The molecular ion peak intensity is moderate, indicating some degree of fragmentation under standard electron impact conditions. The base peak at m/z 221 corresponds to the loss of iodine from the molecular ion, representing the most favorable fragmentation pathway [16] [17]. This preferential loss of iodine over bromine reflects the weaker carbon-iodine bond compared to the carbon-bromine bond, consistent with the general trend observed in halogenated organic compounds. The high intensity of this fragment suggests that iodine loss occurs readily under electron impact conditions and represents a thermodynamically favored process. Fragmentation Mechanisms and PathwaysThe fragmentation pattern reveals several important structural features and mechanistic pathways [17] [18]. The loss of both halogens to form the fragment at m/z 141 indicates that sequential halogen loss can occur, likely proceeding through the initial loss of iodine followed by bromine elimination. This fragment corresponds to the core phenylpyrazole structure and represents a relatively stable aromatic system. The appearance of bromophenyl fragments at m/z 183 and related ions at m/z 104 demonstrates the cleavage of the bond between the pyrazole ring and the bromophenyl substituent [19] [18]. This fragmentation pathway is characteristic of substituted pyrazoles and reflects the relatively weak bond between the heterocyclic ring and the aromatic substituent. The subsequent loss of hydrogen or other small molecules from these fragments accounts for the observed mass differences. Lower mass fragments, including the phenyl cation at m/z 77 and cyclic hydrocarbon fragments at m/z 51, result from extensive bond cleavage and rearrangement processes [20]. These fragments are commonly observed in the mass spectra of aromatic compounds and provide additional confirmation of the aromatic character of the molecule. The relative intensities of these fragments reflect their thermodynamic stabilities and the kinetics of the fragmentation processes under electron impact conditions. XLogP3 3.2
Hydrogen Bond Acceptor Count 1
Hydrogen Bond Donor Count 1
Exact Mass 347.87591 g/mol
Monoisotopic Mass 347.87591 g/mol
Heavy Atom Count 13
Dates
Last modified: 08-09-2024
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